molecular formula C6H12O2S B1592174 3-Mercaptopropionic Acid Isopropyl Ester CAS No. 7383-64-4

3-Mercaptopropionic Acid Isopropyl Ester

Cat. No.: B1592174
CAS No.: 7383-64-4
M. Wt: 148.23 g/mol
InChI Key: XPVDFJPXADVZEN-UHFFFAOYSA-N
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Description

3-Mercaptopropionic Acid Isopropyl Ester is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction . This reaction is gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .

Mode of Action

The mode of action of this compound involves its interaction with the thiol–epoxy click reaction. The mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the thiol–epoxy click reaction pathway. This pathway is characterized by its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields . The cured products are characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Pharmacokinetics

The pharmacokinetics of this compound were studied using two doses (50 and 100 mg/kg). The average brain elimination constants for the 50 and the 100mg/kg doses were 0.060 and 0.018 min (-1), respectively. The brain area under the concentration-time curves for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively .

Result of Action

The result of the action of this compound is the production of a new carbon–sulfur–carbon bond through the thiol–epoxy click reaction . This leads to the formation of cured products characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Properties

IUPAC Name

propan-2-yl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVDFJPXADVZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616403
Record name Propan-2-yl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-64-4
Record name 1-Methylethyl 3-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercaptopropionic Acid Isopropyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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